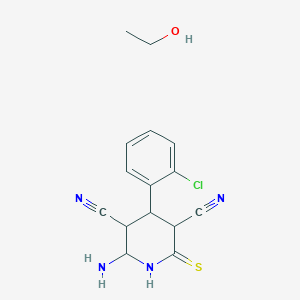

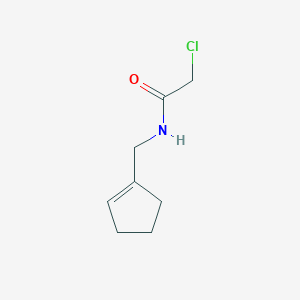

![molecular formula C14H14ClN3O3 B2962264 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid CAS No. 1031235-44-5](/img/structure/B2962264.png)

2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with a chloro group and two methyl groups . The compound also contains a carbonyl group, an amino group, and a phenylacetic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and various functional groups including a carbonyl group, an amino group, and a carboxylic acid group . The presence of these groups would influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction . The amino group could participate in reactions such as acylation or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the carbonyl group and the amino group could influence the compound’s solubility in polar solvents .Scientific Research Applications

Antiviral Applications

Pyrazole derivatives have been reported to exhibit potent antiviral activities. For instance, certain indole derivatives, which share structural similarities with pyrazole compounds, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and be used in the development of new antiviral drugs.

Anti-inflammatory Applications

Compounds with an indole nucleus, which is structurally related to the pyrazole ring, have demonstrated anti-inflammatory properties . This indicates that the pyrazole-acetic acid derivative could be explored for its efficacy in reducing inflammation, possibly leading to new treatments for inflammatory diseases.

Anticancer Applications

Indole derivatives are known for their anticancer activities, and by extension, pyrazole derivatives could also be investigated for similar properties . The compound may interact with cancer cell pathways, offering a new avenue for cancer therapy research.

Antimicrobial Applications

The indole scaffold is associated with antimicrobial activity, suggesting that pyrazole-based compounds like our subject could be potent antimicrobial agents . Research could focus on synthesizing variants to target specific pathogens.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic activities . By analogy, the pyrazole-acetic acid derivative could be studied for its potential to regulate blood sugar levels and treat diabetes.

Antimalarial Applications

Indole derivatives have shown promise in antimalarial treatments . The structural similarity of pyrazole compounds could mean that they too might be effective against malaria parasites, warranting further investigation.

Enzyme Inhibition

Pyrazole derivatives have been utilized in the synthesis of enzyme inhibitors . The compound could be used to develop selective inhibitors for enzymes like Cathepsin, which are implicated in various diseases.

Polymerization Applications

Pyrazole derivatives have applications in polymer science as chain transfer agents in free radical polymerization . This allows for the production of polymers with well-defined molecular weights and could be a valuable application of the compound.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

The compound likely interacts with its target(s) in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c1-8-10(12(15)18(2)17-8)13(19)16-11(14(20)21)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H,16,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOCZJKTZOSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

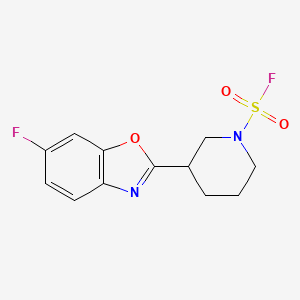

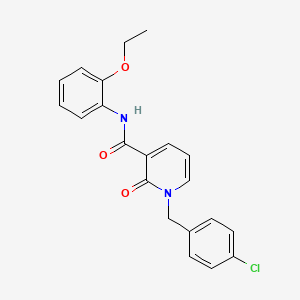

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)

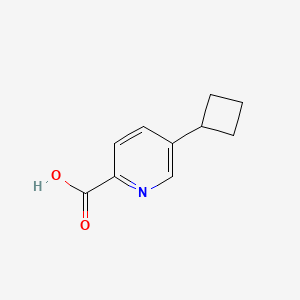

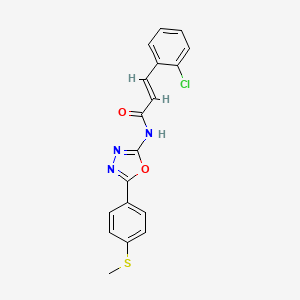

![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)

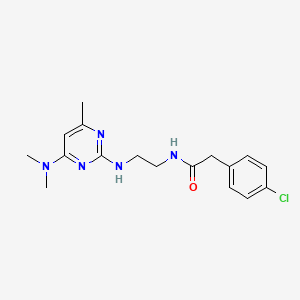

![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)

![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)

![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/no-structure.png)